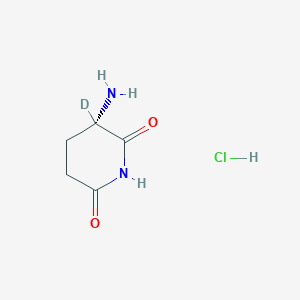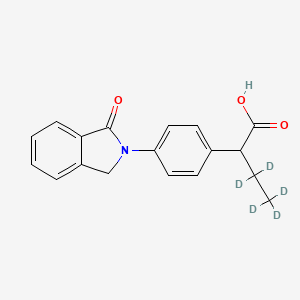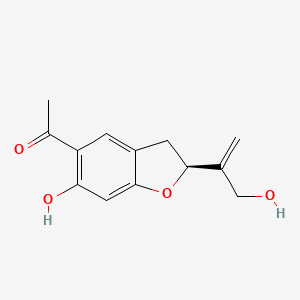
CID 165413012
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone is an organic compound with the molecular formula (C_5H_8O). It is a cyclic ketone that appears as a clear, colorless liquid with a peppermint-like odor. Cyclopentanone is a versatile intermediate in organic synthesis and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone can be synthesized through several methods:
Ketonization of Adipic Acid: Adipic acid undergoes ketonization when treated with barium hydroxide at elevated temperatures to produce cyclopentanone.
Hydrogenation of Furfural: Using bimetallic catalysts such as platinum supported on carbon, furfural can be converted to cyclopentanone under low hydrogen pressure in a biphasic solvent system.
Industrial Production Methods:
Types of Reactions:
Oxidation: Cyclopentanone can undergo oxidation to form various products, including cyclopentanone derivatives.
Reduction: It can be reduced to cyclopentanol using hydrogenation reactions.
Substitution: Cyclopentanone can participate in nucleophilic substitution reactions, forming different substituted cyclopentanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products:
Cyclopentanol: Formed through the reduction of cyclopentanone.
Substituted Cyclopentanones: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Cyclopentanone has a wide range of applications in scientific research:
Mechanism of Action
Cyclopentanone exerts its effects through various mechanisms depending on its application:
Comparison with Similar Compounds
Cyclohexanone: Another cyclic ketone with a similar structure but with a six-membered ring.
Cyclopentanol: The reduced form of cyclopentanone.
Cyclopentane: The fully saturated hydrocarbon analog of cyclopentanone.
Uniqueness: Cyclopentanone is unique due to its five-membered ring structure, which imparts different chemical reactivity and physical properties compared to its six-membered counterpart, cyclohexanone. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
H6Na2O9Si3Zr |
|---|---|
Molecular Weight |
371.50 g/mol |
InChI |
InChI=1S/2Na.H6O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;;1-6H; |
InChI Key |
XXKYCRNZDOKQPM-UHFFFAOYSA-N |
Canonical SMILES |
O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Na].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)








